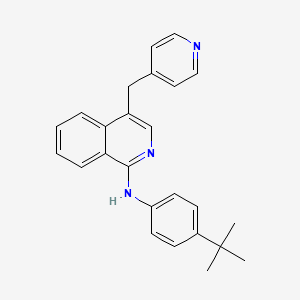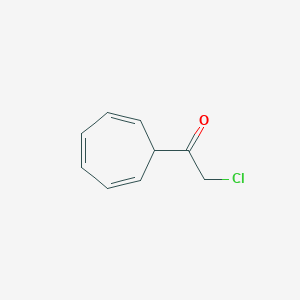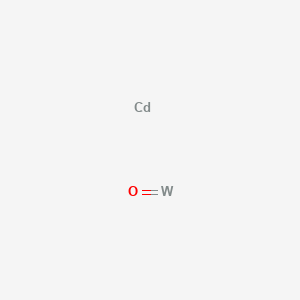
Cadmium--oxotungsten (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium–oxotungsten (1/1) is a compound that combines cadmium and tungsten in a specific stoichiometric ratio. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of cadmium and tungsten results in a compound that exhibits distinct characteristics, making it valuable for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cadmium–oxotungsten (1/1) typically involves the reaction of cadmium salts with tungsten oxides under controlled conditions. One common method is the solid-state reaction, where cadmium oxide (CdO) and tungsten trioxide (WO3) are mixed in stoichiometric amounts and heated at high temperatures to form the desired compound. The reaction can be represented as: [ \text{CdO} + \text{WO}_3 \rightarrow \text{CdWO}_4 ]
Industrial Production Methods: In industrial settings, the production of cadmium–oxotungsten (1/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or sol-gel processes. These methods allow for better control over the purity and morphology of the final product, which is crucial for its applications in high-tech industries.
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with acids to form cadmium and tungsten salts, and with reducing agents to yield elemental cadmium and tungsten.
Common Reagents and Conditions:
Oxidation: Cadmium–oxotungsten (1/1) can be oxidized using strong oxidizing agents such as nitric acid (HNO3) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) can reduce cadmium–oxotungsten (1/1) to its elemental forms.
Substitution: Substitution reactions may involve halogens or other reactive species, leading to the formation of cadmium halides and tungsten halides.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation with nitric acid may produce cadmium nitrate (Cd(NO3)2) and tungsten oxide (WO3), while reduction with hydrogen gas can yield elemental cadmium and tungsten.
Wissenschaftliche Forschungsanwendungen
Cadmium–oxotungsten (1/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Research has explored its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: The compound’s properties are being investigated for potential therapeutic applications, such as targeted drug delivery systems.
Industry: Cadmium–oxotungsten (1/1) is utilized in the production of advanced materials, including semiconductors and photovoltaic devices, due to its excellent electrical and optical properties.
Wirkmechanismus
The mechanism by which cadmium–oxotungsten (1/1) exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and cellular components, leading to changes in their activity and function. For example, its catalytic properties are attributed to the ability of cadmium and tungsten atoms to facilitate electron transfer reactions, thereby accelerating chemical processes.
Vergleich Mit ähnlichen Verbindungen
- Cadmium oxide (CdO)
- Tungsten trioxide (WO3)
- Cadmium sulfide (CdS)
- Tungsten disulfide (WS2)
Eigenschaften
CAS-Nummer |
39321-10-3 |
|---|---|
Molekularformel |
CdOW |
Molekulargewicht |
312.25 g/mol |
IUPAC-Name |
cadmium;oxotungsten |
InChI |
InChI=1S/Cd.O.W |
InChI-Schlüssel |
YQFNGWLDQYSTQA-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W].[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



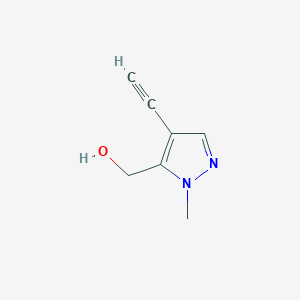
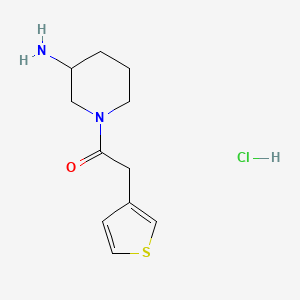
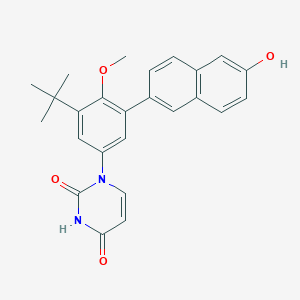
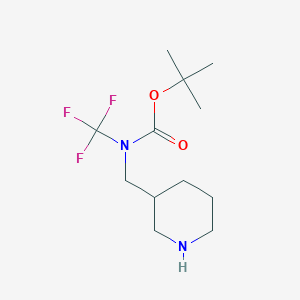
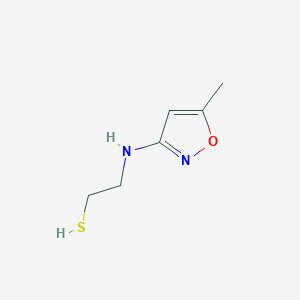
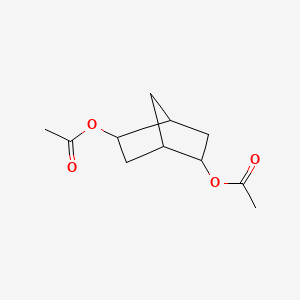
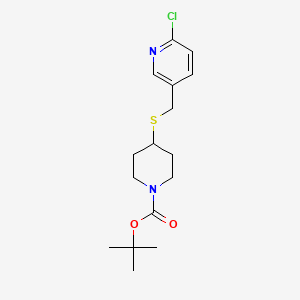
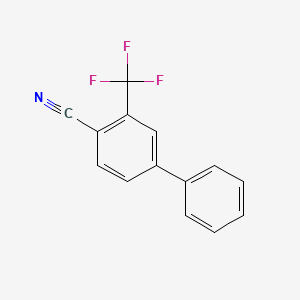

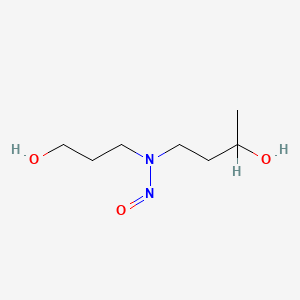
![5H-Pyrimido[4,5-d]azepine](/img/structure/B13964865.png)
